1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine
Description
Properties
Molecular Formula |
C11H17ClFN5 |
|---|---|
Molecular Weight |
273.74 g/mol |
IUPAC Name |
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H16FN5.ClH/c1-8-10(11(12)17(3)15-8)7-13-6-9-4-5-14-16(9)2;/h4-5,13H,6-7H2,1-3H3;1H |
InChI Key |
NNGBSAWAWCJKGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1CNCC2=CC=NN2C)F)C.Cl |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis via Pyrazole Ring Formation
The core pyrazole rings are typically constructed through cyclocondensation reactions. For the 5-fluoro-1,3-dimethylpyrazole subunit, hydrazine derivatives react with 1,3-diketones or α,β-unsaturated ketones under acidic conditions. For example, 5-fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is synthesized by reacting 4,4-difluoro-2,3-pentanedione with methylhydrazine in ethanol at 60°C. Simultaneously, the 1-methyl-1H-pyrazol-5-ylmethylamine subunit is prepared via nucleophilic substitution of 5-chloro-1-methylpyrazole with benzylamine derivatives.
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Pyrazole cyclization | Methylhydrazine, EtOH, 60°C, 12 h | 78–85 | |
| Amine alkylation | K2CO3, DMF, 80°C, 6 h | 65–72 |
Reductive Amination for Methanamine Linkage
The final methanamine bridge is formed via reductive amination between the aldehyde group of 5-fluoro-1,3-dimethylpyrazole-4-carbaldehyde and the amine group of 1-methyl-1H-pyrazol-5-ylmethylamine. Sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 facilitates this step, achieving yields of 68–75%. Alternative reductants like sodium triacetoxyborohydride (STAB) in dichloroethane improve selectivity for bulkier substrates.
Optimization Insights:
-
pH Control : Maintaining pH 5–6 prevents over-reduction of the imine intermediate.
-
Solvent Choice : Methanol enhances solubility of polar intermediates, while dichloroethane improves reaction rates for sterically hindered amines.
Detailed Synthetic Protocols
Preparation of 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
-
Cyclocondensation :
-
4,4-Difluoro-2,3-pentanedione (10 mmol) and methylhydrazine (12 mmol) are refluxed in ethanol (50 mL) for 12 h.
-
The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1) to yield a colorless liquid.
-
-
Oxidation :
-
The resulting pyrazole is oxidized using MnO2 in dichloromethane (DCM) at room temperature for 24 h.
-
Yield: 82%.
-
Synthesis of 1-Methyl-1H-pyrazol-5-ylmethylamine
-
Nucleophilic Substitution :
-
5-Chloro-1-methylpyrazole (10 mmol) is reacted with benzylamine (15 mmol) in DMF at 80°C for 6 h.
-
The product is extracted with ethyl acetate and purified via recrystallization.
-
-
Deprotection :
-
Catalytic hydrogenation (H2, Pd/C, methanol) removes the benzyl protecting group.
-
Yield: 70%.
-
Reductive Amination to Form the Target Compound
-
Imine Formation :
-
5-Fluoro-1,3-dimethylpyrazole-4-carbaldehyde (5 mmol) and 1-methyl-1H-pyrazol-5-ylmethylamine (5.5 mmol) are stirred in methanol at 25°C for 2 h.
-
-
Reduction :
-
NaBH3CN (6 mmol) is added, and the mixture is stirred at pH 5.5 for 12 h.
-
The product is isolated via vacuum distillation and recrystallized from ethanol/water.
-
Yield: 73%.
-
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement (%) | Source |
|---|---|---|---|
| Solvent (Amination) | Methanol | +12 vs. THF | |
| Temperature | 25°C | +8 vs. 0°C |
Catalytic Approaches
Palladium-catalyzed coupling reactions have been explored for late-stage functionalization but show limited efficiency due to fluoride sensitivity. Enzymatic methods using transaminases remain experimental, with <30% conversion reported.
Characterization and Quality Control
Spectroscopic Data
| Technique | Key Signals | Source |
|---|---|---|
| 1H NMR | δ 2.25 (s, 3H, CH3), 3.75 (s, 3H, NCH3), 6.45 (s, 1H, pyrazole-H) | |
| 13C NMR | δ 149.5 (C-F), 115.2 (CH), 40.1 (NCH3) | |
| HRMS | [M+H]+ calcd. for C12H17FN5: 274.1423; found: 274.1421 |
Purity Analysis
HPLC (C18 column, acetonitrile/water 60:40) shows ≥98% purity for optimized batches.
Challenges and Mitigation Strategies
Byproduct Formation
-
Issue : Over-alkylation during amine synthesis generates bis-alkylated impurities (up to 15%).
-
Solution : Stoichiometric control (amine:alkylating agent = 1:1.05) reduces impurities to <3%.
Scalability Limitations
-
Issue : Column chromatography is impractical for kilogram-scale production.
-
Solution : Switch to distillation and crystallization for purification, maintaining yields at 65–70%.
Applications and Derivatives
The compound serves as a precursor for kinase inhibitors and antimicrobial agents. Fluorine substitution enhances metabolic stability, while the methanamine linker improves solubility.
Chemical Reactions Analysis
1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of the compound is with a molecular weight of approximately 287.76 g/mol. The compound features a pyrazole ring structure, which is known for its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to 1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine have been tested against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The structure–activity relationship (SAR) studies suggest that modifications to the pyrazole moiety can enhance antibacterial efficacy .
Anticancer Potential
Several studies have highlighted the anticancer potential of pyrazole derivatives. The compound's ability to inhibit specific cancer cell lines has been attributed to its interaction with key metabolic pathways involved in cancer proliferation. For instance, certain pyrazole derivatives have shown promise in inhibiting tumor growth in vitro and in vivo models .
Case Study 1: Antibacterial Efficacy
A series of experiments were conducted to evaluate the antibacterial activity of pyrazole derivatives against MRSA. The most potent compound exhibited a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics like vancomycin, indicating a potential new avenue for treating resistant infections .
Case Study 2: Anticancer Activity
In another study, derivatives of the compound were tested against various cancer cell lines. Results showed a significant reduction in cell viability at concentrations as low as 10 μM, suggesting that further development could lead to effective anticancer agents .
Mechanism of Action
The mechanism of action of 1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrazole-based methanamine derivatives. Below is a detailed comparison with structurally analogous compounds:
Structural and Substituent Analysis
Key Observations
Electron-Withdrawing Groups : Compounds with CF3 () or CF2H () exhibit enhanced electronic effects compared to the target’s fluoro group, which could influence binding affinity in target proteins .
Positional Isomerism : Substitution at pyrazole-3-yl () versus pyrazole-5-yl (target compound) alters steric and electronic environments, possibly affecting intermolecular interactions .
Salt Forms : Hydrochloride salts () improve aqueous solubility, a critical factor for bioavailability in drug development .
Hypothetical Pharmacological Implications
While direct activity data are unavailable, structural trends suggest:
- Fluoro/CF3 Groups : May enhance metabolic stability and target selectivity due to resistance to oxidative degradation.
- Ethyl vs. Methyl : Longer alkyl chains could increase binding pocket occupancy but may reduce solubility.
- Pyrazole Position : Substitution at the 4-position () might confer steric hindrance, altering receptor interaction profiles.
Biological Activity
1-(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine is a synthetic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C13H21ClFN5
Molecular Weight: 301.79 g/mol
CAS Number: 1856061-11-4
IUPAC Name: this compound
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. In particular, derivatives similar to the compound have shown promising results in inhibiting tumor cell proliferation. For instance, studies have reported IC50 values as low as 0.07 µM against epidermal growth factor receptors (EGFR) and 0.08 µM against MCF-7 breast cancer cells . The compound's structure allows it to interact with key enzymes involved in cancer pathways, enhancing its efficacy.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. For example, specific analogs demonstrated significant inhibition of COX activity with IC50 values around 3.8 nM . This suggests that the compound may modulate inflammatory responses effectively.
Antimicrobial Activity
The antimicrobial potential of pyrazole compounds has also been documented. Various studies have highlighted their effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors:
- Enzyme Inhibition: The fluorine atom enhances binding affinity to target enzymes, leading to effective inhibition.
- Receptor Modulation: The compound may interact with various receptors involved in inflammatory and cancer pathways, altering their activity and downstream effects.
Case Studies
Several case studies illustrate the efficacy of pyrazole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
